2,6-Dibromo-3-(iodomethyl)pyridine
Description
2,6-Dibromo-3-(iodomethyl)pyridine is a halogenated pyridine derivative characterized by bromine substituents at the 2- and 6-positions and an iodomethyl (-CH₂I) group at the 3-position. The iodomethyl group enhances its reactivity in alkylation and functionalization reactions, while the bromine atoms provide sites for further derivatization.
Properties
Molecular Formula |
C6H4Br2IN |
|---|---|
Molecular Weight |
376.81 g/mol |
IUPAC Name |
2,6-dibromo-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Br2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChI Key |
QTJWOTSTCPZLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CI)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,6-Dimethylpyridine to 2,6-Dibromomethylpyridine
The key intermediate, 2,6-dibromomethylpyridine, is commonly prepared by brominating 2,6-dimethylpyridine (2,6-lutidine). Traditional methods often use N-bromosuccinimide (NBS) in large excess, which leads to polybrominated by-products requiring lengthy debromination steps, increasing cost and complexity.
A more efficient and milder approach uses 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin, DBDMH) as the brominating agent under radical initiation conditions. This method offers:
- Mild reaction temperatures (20–80°C)
- High yield (>90%)
- High purity of the product
- Minimal use of brominating agent and no need for debromination
| Component | Amount | Role |
|---|---|---|
| 2,6-Dimethylpyridine | 10 mmol (0.11 g) | Starting material |
| DBDMH | 20 mmol (5.72 g) | Brominating agent |
| Azobisisobutyronitrile (AIBN) | 0.5 mol% (82 mg) | Radical initiator |
| Solvent (CCl4) | 30 mL | Reaction medium |
| Temperature | 80°C | Reflux |
| Reaction time | 24 hours | Duration |
After reaction, the mixture is cooled, filtered, washed (NaHCO3, NaCl solutions), dried (MgSO4), and purified by column chromatography (petroleum ether/ethyl acetate 60:1). Yield reported is approximately 51% in this example, but optimization can improve it to over 90%.
Iodination to Introduce the Iodomethyl Group at the 3-Position
The iodination step to convert the methyl group at the 3-position into the iodomethyl group typically involves halogen exchange or direct iodination methods. The literature suggests that the iodomethyl group can be introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., bromomethyl) with sodium iodide (Finkelstein reaction).
- Direct iodination of the methyl group using iodine reagents under controlled conditions.
The precise iodination procedure is less commonly detailed but generally follows after the successful synthesis of 2,6-dibromomethylpyridine.
Alternative Synthetic Routes and Industrial Considerations
- Halogen exchange from 2,6-dibromo-3-(chloromethyl)pyridine : Chloromethyl intermediates can be converted to iodomethyl derivatives using sodium iodide in acetone or similar solvents.
- Direct bromination of 3-(iodomethyl)pyridine derivatives : Less common due to the sensitivity of the iodomethyl group.
Industrial synthesis often optimizes these steps by employing:
- Continuous flow reactors for better temperature and reagent control
- Automated dosing of reagents to minimize excess and side reactions
- Efficient purification methods like recrystallization or preparative chromatography to ensure high purity
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | DBDMH (dibromohydantoin) | Mild, low toxicity, efficient |
| Initiator | AIBN (azobisisobutyronitrile) | Radical initiator for bromination |
| Solvent | Carbon tetrachloride (CCl4) | Non-polar, inert solvent |
| Temperature | 20–80°C (reflux at 80°C common) | Mild conditions avoid decomposition |
| Reaction time | 12–24 hours | Sufficient for complete bromination |
| Purification | Column chromatography or recrystallization | Ensures high purity (>90%) |
| Yield | 51–90% (depending on conditions and scale) | Higher yield with optimized conditions |
Research Findings and Analysis
- The use of dibromohydantoin as brominating agent is a significant improvement over NBS, reducing by-products and eliminating the need for debromination steps.
- Radical initiation with AIBN under mild reflux conditions provides controlled bromination, preserving the methyl groups for subsequent iodination.
- The iodination step, while less documented, is critical for introducing the reactive iodomethyl group, enabling further synthetic transformations.
- Industrially scalable methods focus on minimizing toxic reagents (e.g., avoiding PBr3 or hydrobromic acid) and using cost-effective, safer brominating agents.
- High purity and yield are achievable with careful control of reagent stoichiometry, temperature, and reaction time.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield & Purity |
|---|---|---|---|---|
| Bromination | 2,6-Dimethylpyridine | DBDMH, AIBN, CCl4, 80°C, 24 h | 2,6-Dibromomethylpyridine | Up to 90%, high purity |
| Iodination (halogen exchange) | 2,6-Dibromomethylpyridine | Sodium iodide, acetone or similar solvent | 2,6-Dibromo-3-(iodomethyl)pyridine | Moderate to high, depending on method |
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form less halogenated derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, aryl boronic acids, and suitable bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3-(iodomethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(iodomethyl)pyridine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Halogenation Effects
2,6-Dibromo-3-(N-phthalimido)pyridine (Compound 22)
- Structure : Bromine at 2- and 6-positions; N-phthalimido group (-N-phthalimide) at 3-position.
- Key Data :
- Comparison: The N-phthalimido group is bulkier and more electron-withdrawing than the iodomethyl group in the target compound. This reduces solubility in nonpolar solvents compared to 2,6-Dibromo-3-(iodomethyl)pyridine. The absence of iodine in Compound 22 limits its utility in iodine-specific reactions (e.g., radical-mediated transformations).
2,6-Dibromo-5-iodopyridin-3-ol
Halogen and Functional Group Variations
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol
- Structure : Bromine at 2-position, hydroxymethyl (-CH₂OH) at 6-position, iodine at 4-position, hydroxyl at 3-position .
- Comparison :
- The hydroxymethyl group enhances hydrophilicity, making this compound more water-soluble than the iodomethyl analog.
- Multiple hydroxyl groups increase susceptibility to oxidation, whereas the iodomethyl group in the target compound is more stable under basic conditions.
2,6-Dibromo-3-(trifluoromethyl)pyridine
- Structure : Bromine at 2- and 6-positions, trifluoromethyl (-CF₃) at 3-position .
- Comparison :
- The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring for electrophilic substitutions differently than the iodomethyl group.
- Trifluoromethyl-substituted derivatives typically exhibit higher thermal stability but lower reactivity in SN2 reactions compared to iodomethyl analogs.
Structural Isomers and Bipyridine Derivatives
6,6'-Dibromo-3,3'-bipyridine
- Structure : Bipyridine core with bromine at 6- and 6'-positions .
- SMILES : BrC1=NC=C(C=C1)C1=CN=C(Br)C=C1 .
- Comparison: The bipyridine structure enables coordination with metals, unlike monosubstituted pyridines. Bromine at symmetric positions may facilitate dimerization in metal-catalyzed reactions, whereas the iodomethyl group in the target compound supports alkylation pathways.
2,6-Bis(iodomethyl)pyridine (Compound 119)
- Structure : Iodomethyl groups at 2- and 6-positions .
- Key Findings: NMR and IR spectra are nearly identical to 2,6-bis(chloromethyl)pyridine, suggesting minimal spectral impact from halogen substitution . The dual iodomethyl groups increase molecular weight and steric bulk, reducing solubility compared to the mono-iodomethyl target compound.
Research Implications
- Synthetic Utility : The iodomethyl group in 2,6-Dibromo-3-(iodomethyl)pyridine offers advantages in nucleophilic substitutions over hydroxyl- or CF₃-substituted analogs.
- Spectroscopic Challenges: As seen in bis(halomethyl)pyridines, halogen type (Cl vs.
- Thermal Properties : Electron-withdrawing groups (e.g., -CF₃, -N-phthalimide) increase melting points but may reduce solubility in organic solvents.
Biological Activity
2,6-Dibromo-3-(iodomethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at positions 2 and 6, and an iodomethyl group at position 3 of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
- Molecular Formula : C7H5Br2N
- Molecular Weight : 264.95 g/mol
Biological Activity Overview
Research indicates that halogenated pyridines, including 2,6-Dibromo-3-(iodomethyl)pyridine, exhibit significant biological activities. These compounds have been studied for their potential as:
- Antimicrobial agents
- Anticancer compounds
- Inhibitors of various enzymes
The biological activity of 2,6-Dibromo-3-(iodomethyl)pyridine can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents enhance the compound's reactivity and affinity for these targets.
Case Studies
- Antimicrobial Activity : A study demonstrated that 2,6-Dibromo-3-(iodomethyl)pyridine exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower compared to other halogenated pyridines.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Enzyme Inhibition : Research has indicated that 2,6-Dibromo-3-(iodomethyl)pyridine acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2,6-Dibromo-3-(iodomethyl)pyridine, a comparison with structurally similar compounds is essential:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2,6-Dibromopyridine | 0.84 | Two bromine substituents |
| 2-Bromo-3-(iodomethyl)pyridine | 0.79 | Iodomethyl group at position 3 |
| 2-Chloro-6-bromomethylpyridine | 0.79 | Chlorine instead of bromine |
| 2-Iodo-6-bromopyridine | 0.78 | Iodine at position 2 |
| (2,6-Dibromopyridin-3-yl)methanol | 0.79 | Hydroxymethyl substituent |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of halogenated pyridines. The following findings highlight the significance of this compound:
- Synthesis Methods : Various methods have been reported for synthesizing 2,6-Dibromo-3-(iodomethyl)pyridine, including halogenation reactions and nucleophilic substitutions.
- Biological Interactions : Investigations into the interactions of this compound with DNA and proteins have revealed that it can form stable complexes, which may contribute to its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
